molecular formula C9H14Cl2N2 B1399849 (6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride CAS No. 115019-53-9

(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B1399849
CAS No.: 115019-53-9
M. Wt: 221.12 g/mol
InChI Key: OGNAKMPGKGSSPT-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: Cyclopenta[b]pyridine Core Topology

The bicyclic framework consists of a fused cyclopentane and pyridine ring system, forming the 6,7-dihydro-5H-cyclopenta[b]pyridine core. Key structural features include:

Ring Fusion Geometry

The pyridine ring (C2–C6/N1) is fused to a cyclopentane ring (C5–C9) at positions 5 and 6, creating a planar bicyclic system. X-ray crystallographic data reveals a puckered cyclopentane ring adopting an envelope conformation, with atom C8 deviating by 0.377 Å from the plane formed by C5/C6/C7/C9. Bond lengths within the pyridine ring (1.33–1.40 Å) align with aromatic character, while cyclopentane C–C bonds (1.48–1.53 Å) reflect partial single-bond delocalization.

Table 1: Selected Bond Lengths and Angles
Parameter Value (Å/°) Source
Pyridine C–N bond 1.338 Å
Cyclopentane C–C bonds 1.48–1.53 Å
C5–C6–C7 angle 108.2°
Pyridine ring planarity ±0.02 Å

Electronic Effects on Aromaticity

The pyridine nitrogen induces electron withdrawal, polarizing the bicyclic system. NMR data shows deshielding of C3 (δ 145.2 ppm in $$^{13}\text{C}$$ NMR) due to conjugation with the methanamine substituent. The cyclopentane ring’s puckering reduces steric strain, allowing partial π-overlap between the pyridine and adjacent cyclopentane C–C bonds.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-5-7-4-8-2-1-3-9(8)11-6-7;;/h4,6H,1-3,5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNAKMPGKGSSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14Cl2N2C_9H_{14}Cl_2N_2 with a molecular weight of 219.13 g/mol. The compound features a bicyclic structure derived from cyclopenta[b]pyridine, which contributes to its biological activity.

PropertyValue
Molecular FormulaC9H14Cl2N2
Molecular Weight219.13 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in water

Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in various cellular processes. Its mechanisms may include:

  • Modulation of Signaling Pathways : The compound has been shown to influence pathways related to cell proliferation and apoptosis, making it a candidate for cancer treatment.
  • Enzyme Inhibition : Studies suggest it may inhibit enzymes critical for tumor growth and development, potentially leading to anticancer effects.

Antitumor Activity

In various studies, this compound has demonstrated promising antitumor activity:

  • Cell Line Studies : In vitro assays on cancer cell lines have shown that the compound can reduce cell viability, indicating potential cytotoxic effects against tumors.
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with apoptotic signaling pathways.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties:

  • Dopaminergic Activity : Preliminary studies suggest that it may modulate dopamine receptors, which could have implications for treating neurodegenerative diseases.

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The findings revealed significant inhibition of tumor growth in xenograft models when administered at specific dosages.

Study 2: Neuropharmacological Assessment

Another research article focused on the neuropharmacological assessment of the compound. It reported that the administration of this compound led to improved cognitive function in animal models of neurodegeneration.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Benzyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureaBenzyl group instead of methoxyphenylPotential enzyme inhibitor
1-(4-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}ureaPiperidinyl substitutionInvestigated as a biochemical probe
2-Benzylamino-4-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridineBromophenyl substituentAntitumor activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanamine hydrochloride
  • Molecular Formula : C₆H₁₀N₄·ClH
  • Key Differences :
    • Replaces the cyclopenta[b]pyridine core with a pyrrolo-triazole system.
    • Smaller molecular weight (175.63 g/mol ) due to fewer carbon atoms and a triazole ring.
  • Implications: The triazole ring may enhance metabolic stability but reduce lipophilicity compared to the pyridine-based compound. Limited commercial availability (1 supplier) suggests synthesis challenges or niche applications .
[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine Dihydrochloride
  • CAS : 1609399-77-0
  • Molecular Formula : C₁₀H₁₆Cl₂N₄
  • Key Differences :
    • Features a cyclopenta[d]pyrimidine core instead of pyridine.
    • Substituted with an ethylamine side chain rather than methanamine.
  • Implications :
    • The pyrimidine ring could improve hydrogen-bonding interactions in drug-receptor binding.
    • Safety data (H303+H313+H333 ) align with typical handling precautions for amine hydrochlorides, similar to the main compound .
(2-(4-Iodo-1H-pyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine
  • Key Differences :
    • Contains a 4-iodo-pyrazole substituent on the cyclopenta[b]pyridine core.
    • Iodine increases molecular weight and may enhance halogen bonding in biological systems.
  • Implications :
    • Discontinued status (CymitQuimica) suggests instability or synthesis difficulties, contrasting with the main compound’s commercial availability .
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride
  • CAS : 1691781-05-1
  • Molecular Formula: C₈H₈ClNO₂S
  • Key Differences :
    • Replaces the methanamine group with a sulfonyl chloride moiety.
    • Higher molecular weight (217.67 g/mol ) due to the sulfonyl group.

Comparative Data Table

Compound Name Molecular Formula Core Structure Functional Group Key Applications
Main Compound (CAS 115019-53-9) C₉H₁₄Cl₂N₂ Cyclopenta[b]pyridine Methanamine·2HCl Pharmaceutical research
Pyrrolo-triazole analog C₆H₁₀N₄·ClH Pyrrolo[2,1-c]triazole Methanamine·HCl Niche research
Cyclopenta[d]pyrimidine analog (CAS 1609399-77-0) C₁₀H₁₆Cl₂N₄ Cyclopenta[d]pyrimidine Ethylamine·2HCl Drug impurity reference
Iodo-pyrazole derivative Not provided Cyclopenta[b]pyridine 4-Iodo-pyrazole Discontinued
Sulfonyl chloride derivative (CAS 1691781-05-1) C₈H₈ClNO₂S Cyclopenta[b]pyridine Sulfonyl chloride Synthetic intermediate

Preparation Methods

Cyclocondensation Approach via Knoevenagel Condensation and Cyclization

A well-documented method involves a multi-step sequence starting from substituted cyclopentanone and pyridine derivatives:

  • Step 1: Knoevenagel Condensation
    Cyclopentanone reacts with aromatic aldehydes (e.g., 2-pyridinecarboxaldehyde) under basic conditions to form 2,5-diarylidene cyclopentanone intermediates. This reaction proceeds via the formation of α,β-unsaturated cycloketones.

  • Step 2: Michael Addition of Propanedinitrile
    The α,β-unsaturated ketone undergoes Michael addition with propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide), which acts both as reagent and catalyst. This step forms an adduct intermediate that contains the nitrile group necessary for subsequent cyclization.

  • Step 3: Cyclization and Dehydration
    The intermediate undergoes intramolecular cyclization facilitated by the alkoxide ion, followed by dehydration to yield the cyclopenta[b]pyridine-3-carbonitrile derivative. This step constructs the bicyclic heterocyclic system.

  • Step 4: Reduction and Amination
    The nitrile group at the 3-position is reduced to the corresponding methanamine, typically using catalytic hydrogenation or chemical reducing agents such as lithium aluminum hydride (LiAlH4). This step yields the free base of (6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine.

  • Step 5: Formation of Dihydrochloride Salt
    Finally, the free amine is treated with hydrochloric acid gas or aqueous HCl in anhydrous ethanol or other suitable solvents to form the dihydrochloride salt. This salt form improves the compound’s stability and solubility for research applications.

Reaction Conditions and Yields

The cyclocondensation reaction is typically performed under reflux conditions at about 80 °C for 1 hour in ethanol or methanol, depending on the alkoxide used (sodium ethoxide or sodium methoxide). The reaction mixture is then cooled, diluted, and purified by crystallization or chromatography.

Step Reagents/Conditions Temperature Time Yield (%) Notes
Knoevenagel condensation Cyclopentanone + aromatic aldehyde, base catalyst Room temp to reflux 1–3 h 70–85 Forms diarylidene cyclopentanone
Michael addition + Cyclization Propanedinitrile + sodium alkoxide 80 °C reflux 1 h 65–80 Forms cyclopenta[b]pyridine carbonitrile
Nitrile reduction LiAlH4 or catalytic hydrogenation 0–25 °C 2–6 h 75–90 Converts nitrile to methanamine
Salt formation HCl gas or aqueous HCl in ethanol Room temp 1–2 h Quantitative Produces dihydrochloride salt

Characterization and Purity Assessment

The synthesized compound is characterized by:

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Purpose/Transformation
Knoevenagel Condensation Cyclopentanone + aromatic aldehyde, base Formation of diarylidene cyclopentanone
Michael Addition Propanedinitrile + sodium alkoxide Addition and cyclization to form bicyclic core
Nitrile Reduction LiAlH4 or catalytic hydrogenation Conversion of nitrile to methanamine group
Salt Formation HCl gas or aqueous HCl in ethanol Formation of dihydrochloride salt

Q & A

Basic: What synthetic methodologies are established for (6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride?

Answer:
The compound is typically synthesized via Knoevenagel condensation followed by cyclization. For example, cyclopenta[b]pyridine scaffolds can be generated by reacting substituted pyridine precursors with ketones or aldehydes under acidic conditions. Post-cyclization, the amine group is functionalized and converted to the dihydrochloride salt using HCl gas in anhydrous ethanol . Key steps include:

  • Precursor preparation : Use of 2-cyanoacetamide derivatives for cyclization.
  • Acid catalysis : HCl or H₂SO₄ to drive cyclization.
  • Salt formation : Treatment with HCl gas to ensure high purity.

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:
A combination of ¹H/¹³C NMR , FT-IR , and X-ray crystallography is critical:

  • NMR : Proton signals between δ 2.5–3.5 ppm indicate cyclopentane ring protons, while aromatic protons appear at δ 7.0–8.5 ppm .
  • X-ray : Resolves stereochemical ambiguities in the cyclopenta[b]pyridine core .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H⁺] at m/z 195.1 for the free base).

Advanced: How can researchers resolve contradictions in NMR data due to dynamic ring effects?

Answer:
Dynamic conformational changes in the cyclopentane ring can cause signal splitting. To address this:

  • Use variable-temperature NMR (VT-NMR) to stabilize ring conformations. For example, cooling to −40°C simplifies splitting by reducing ring puckering .
  • Compare experimental data with DFT-calculated chemical shifts to identify dominant conformers.

Advanced: How can reaction conditions be optimized for higher yields in large-scale synthesis?

Answer:
Optimization involves:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 15–20% .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification.
  • Temperature control : Maintaining 80–100°C prevents intermediate degradation.
  • Scale-up metrics : Green chemistry principles (e.g., solvent recycling) reduce costs by ~30% .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for biological applications?

Answer:
SAR studies focus on:

  • Electron-donating/withdrawing substituents : Methoxy or trifluoromethyl groups at position 6 alter receptor binding affinity .
  • Salt form comparison : Dihydrochloride salts improve aqueous solubility vs. free bases, enhancing bioavailability .
  • Pharmacophore modeling : Overlay crystallographic data with target protein structures (e.g., kinase inhibitors) to identify critical binding motifs.

Advanced: What protocols ensure stability during long-term storage?

Answer:

  • Storage conditions : Keep at 2–8°C in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation .
  • Stability testing : Monitor via HPLC every 6 months; degradation products (e.g., free amine) should remain <2% .

Basic: How is purity validated for this compound in pharmacological studies?

Answer:

  • HPLC : Use C18 columns with a mobile phase of acetonitrile/0.1% TFA (95:5). Purity ≥98% is required for in vivo studies .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 52.1%, N: 12.4%) .

Advanced: How do solvent polarity and pH affect solubility in formulation studies?

Answer:

  • pH-dependent solubility : The dihydrochloride salt exhibits high solubility in acidic buffers (pH 2–4, >50 mg/mL) but precipitates at neutral pH .
  • Co-solvents : Ethanol (20% v/v) or PEG-400 enhances solubility in aqueous media for intravenous formulations .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves and lab coats to avoid dermal exposure.
  • Ventilation : Use fume hoods during HCl gas release in synthesis .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How can computational methods predict metabolic pathways?

Answer:

  • In silico tools : SwissADME or MetaSite predict cytochrome P450-mediated oxidation at the cyclopentane ring .
  • Metabolite identification : LC-MS/MS detects N-oxide derivatives (e.g., m/z 211.1) in hepatic microsome assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride
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(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride

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